Product packaging for N-Methyl-N-naphthylmethylamine(Cat. No.:CAS No. 14489-75-9)

N-Methyl-N-naphthylmethylamine

Cat. No.: B018254
CAS No.: 14489-75-9
M. Wt: 171.24 g/mol
InChI Key: MQRIUFVBEVFILS-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene-Containing Amines in Organic Chemistry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic synthesis. numberanalytics.comalfa-chemistry.comijrpr.com Its derivatives are integral to the production of dyes, pigments, plastics, and pharmaceuticals. numberanalytics.comwikipedia.org The introduction of an amine functional group to the naphthalene structure gives rise to naphthalene-containing amines, a class of compounds with significant chemical versatility. These amines can undergo various reactions, including acylation and alkylation, making them valuable intermediates in the synthesis of more complex molecules. solubilityofthings.com

The naphthalene ring is a prevalent feature in many biologically active natural products and synthetic compounds, contributing to anti-inflammatory, antibacterial, antioxidant, and antifungal properties. nih.govresearchgate.net In medicinal chemistry, naphthalene derivatives have been explored as potent inhibitors of various enzymes and as agents targeting microtubules. nih.gov The incorporation of a naphthalene moiety can enhance the metabolic stability and pharmacological properties of a molecule. nih.govresearchgate.net

Overview of N-Methyl-1-naphthylmethylamine's Research Trajectory

N-Methyl-1-naphthylmethylamine has been a subject of interest primarily as a key intermediate in the synthesis of pharmaceuticals. guidechem.comchemicalbook.com A significant application of this compound is in the production of the antifungal drug terbinafine (B446). guidechem.comchemicalbook.comblueweaveconsulting.com The synthesis of terbinafine often involves the reaction of N-Methyl-1-naphthylmethylamine with other chemical precursors. guidechem.com

Scope and Research Imperatives for N-Methyl-1-naphthylmethylamine Studies

Future research on N-Methyl-1-naphthylmethylamine is poised to expand into several key areas. A primary focus will likely remain on optimizing its synthesis to develop more cost-effective and environmentally friendly methods. nus.edu.sg This includes exploring novel catalysts and reaction conditions to improve yield and reduce waste.

Furthermore, there is potential for investigating new applications of N-Methyl-1-naphthylmethylamine and its derivatives. Given the broad biological activities associated with naphthalene-containing compounds, researchers may explore the potential of N-Methyl-1-naphthylmethylamine as a scaffold for the development of new therapeutic agents. nih.govresearchgate.net This could involve synthesizing and screening a library of its derivatives for various pharmacological activities. The growing demand for antifungal medications also suggests a continued interest in its role as an intermediate for drugs like terbinafine. blueweaveconsulting.com

Chemical Properties of N-Methyl-1-naphthylmethylamine

PropertyValue
Molecular Formula C12H13N
Molecular Weight 171.24 g/mol cymitquimica.com
Appearance Colorless to Orange to Green clear liquid cymitquimica.com
Boiling Point 104 °C chemicalbook.com
Density 1.05 g/cm³ chemicalbook.com
Refractive Index 1.6160-1.6190 chemicalbook.com
pKa 9.38±0.10 (Predicted) chemicalbook.com
Solubility Good solubility in organic solvents like ethanol, acetone, and chloroform; limited solubility in water. solubilityofthings.com

Synonyms for N-Methyl-1-naphthylmethylamine

Synonym
1-(Methylaminomethyl)naphthalene cymitquimica.com
N-methyl-1-(naphthalen-1-yl)methanamine chempure.in
Methyl(1-naphthylmethyl)amine cymitquimica.com
N-Methyl-1-naphthalenemethylamine cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N B018254 N-Methyl-N-naphthylmethylamine CAS No. 14489-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine
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InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIUFVBEVFILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162834
Record name N-Methyl-N-naphthylmethylamine
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14489-75-9
Record name N-Methyl-1-naphthalenemethanamine
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Record name N-Methyl-N-naphthylmethylamine
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Record name N-Methyl-N-naphthylmethylamine
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Record name N-methylnaphthalene-1-methylamine
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Record name N-METHYL-N-NAPHTHYLMETHYLAMINE
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Synthetic Methodologies for N Methyl 1 Naphthylmethylamine and Its Derivatives

Established Synthetic Routes for N-Methyl-1-naphthylmethylamine

A primary and well-established method for the synthesis of N-Methyl-1-naphthylmethylamine involves the direct amination of 1-chloromethylnaphthalene with methylamine (B109427). prepchem.com In a typical procedure, 1-chloromethylnaphthalene is added to a solution of methylamine in a suitable solvent, such as absolute ethanol. prepchem.com The reaction is often conducted at a low temperature (0° to 5°C) initially and then allowed to proceed overnight. prepchem.com

The use of a large excess of methylamine is a common strategy in this synthesis. This approach helps to minimize the formation of the bis-alkylated impurity, N,N-bis(1-naphthylmethyl)methylamine, which can occur when the product amine competes with methylamine to react with the starting chloride. google.com After the reaction, the mixture is typically worked up by evaporating the solvent, taking up the residue in a solvent like chloroform, and washing with an aqueous base (e.g., sodium hydroxide) and water. prepchem.com Final purification is achieved by distillation under reduced pressure to yield the pure N-Methyl-1-naphthylmethylamine. prepchem.com

Table 1: Reaction Conditions for Amination of 1-Chloromethylnaphthalene

Parameter Condition Source
Starting Material 1-Chloromethylnaphthalene prepchem.com
Reagent 33% solution of methylamine in absolute ethanol prepchem.com
Temperature 0° to 5°C (initial addition) prepchem.com
Reaction Time Overnight prepchem.com
Work-up Evaporation, Chloroform extraction, NaOH wash prepchem.com
Purification Distillation at 0.01 Torr prepchem.com
Boiling Point 85°-87°C at 0.01 Torr prepchem.com

More recently, studies have explored base-induced transformations of 1-naphthylmethylamines. For instance, solvothermal treatment of 1-naphthylmethylamine with a strong base like potassium hydride (KH) can lead to a series of β-hydride eliminations. acs.org While not a direct alkylation to form the N-methyl derivative, this research highlights the reactivity of the amine and its potential for further functionalization. acs.org

To overcome the limitations of traditional methods, particularly the formation of tertiary amine impurities, improved synthetic processes have been developed. google.comwipo.int A notable advancement involves a two-step process starting from 1-chloromethylnaphthalene that avoids the direct use of methylamine in the alkylation step. google.comwipo.int

This improved route involves:

Formation of an N-formyl intermediate : 1-chloromethylnaphthalene is reacted with the anion of N-methylformamide. This anion is generated by treating N-methylformamide with a strong base, such as sodium hydride, in a solvent like N,N-dimethylformamide (DMF). google.com Alternatively, this step can be performed using a mild base and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) without pre-forming the anion. google.comgoogle.com This reaction produces N-methyl-N-(1-naphthylmethyl)formamide. google.com

Hydrolysis : The resulting formamide (B127407) derivative is then hydrolyzed under acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions to yield the final product, N-Methyl-1-naphthylmethylamine. google.com

This process is advantageous as it is economical, scalable, and crucially, prevents the formation of the bis-alkylated tertiary amine impurity. google.comgoogle.com Yields for this process are reported to be as high as 85%. google.comgoogle.com

Table 2: Impurity-Free Synthesis via Formamide Intermediate

Step Reagents & Conditions Intermediate/Product Yield Source
1. Formamide Formation (Anion Method) NaH, N-methylformamide, DMF, Toluene, 20-45°C N-methyl-N-(1-naphthylmethyl)formamide - google.com
1. Formamide Formation (PTC Method) KOH, N-methylformamide, Toluene, tetra-n-butylammonium bromide, <5°C N-methyl-N-(1-naphthylmethyl)formamide - google.com
2. Acid Hydrolysis 10% aq. H₂SO₄, Reflux 4h N-Methyl-1-naphthylmethylamine 82% google.com
2. Base Hydrolysis 20% aq. NaOH, 60-70°C, 7h N-Methyl-1-naphthylmethylamine 85% google.com

Direct Alkylation of Naphthyl Amines

Synthesis of Deuterated N-Methyl-1-naphthylmethylamine Analogs

Deuterium-labeled compounds are crucial tools in various research fields, including mechanistic studies and as internal standards in mass spectrometry. medchemexpress.comnih.gov The synthesis of deuterated N-Methyl-1-naphthylmethylamine can be achieved by employing deuterated starting materials.

For instance, N-(1-Naphthyl-d7-methyl)methylamine, where the seven hydrogens on the naphthalene (B1677914) ring are replaced by deuterium (B1214612), can be synthesized using methods analogous to the non-deuterated versions. evitachem.com This involves reacting a deuterated 1-chloromethylnaphthalene precursor with N-methylformamide, followed by hydrolysis. evitachem.com Similarly, to produce Terbinafine-d3, a derivative of N-Methyl-1-naphthylmethylamine, a starting material with a deuterated N-methyl group (N-methyl-d3) is used. General methods for synthesizing deuterated N-methyl amines directly from nitroarenes using manganese catalysts have also been developed, offering sustainable pathways to such labeled compounds. nih.gov A study on the iridation of N-methyl-1-naphthylmethylamine also noted the presence of deuterium in N-demethylated products when the reaction was carried out in a deuterated solvent, indicating that H-D exchange can occur under certain catalytic conditions. ntu.edu.sg

Preparation of N-Methyl-1-naphthylmethylamine Hydrochloride

The hydrochloride salt of N-Methyl-1-naphthylmethylamine is often prepared for reasons of stability, ease of handling, and purification. It is a white crystalline solid. wikipedia.org The preparation is a straightforward acid-base reaction. The free base, N-Methyl-1-naphthylmethylamine, is dissolved in a suitable organic solvent such as isopropanol, acetone, or methyl tert-butyl ether. google.com Concentrated hydrochloric acid or a saturated solution of hydrogen chloride in a solvent like ethyl acetate (B1210297) is then added to the solution, typically with stirring. google.com This causes the N-Methyl-1-naphthylmethylamine hydrochloride to precipitate out of the solution as a white solid, which can then be collected by filtration. google.com

Synthetic Utility of N-Methyl-1-naphthylmethylamine as a Precursor

N-Methyl-1-naphthylmethylamine is a valuable chemical intermediate, most notably in the pharmaceutical industry. google.comwipo.int Its primary application is as a key building block in the synthesis of the allylamine (B125299) antifungal drug, Terbinafine (B446). wikipedia.orgresearchgate.net

The synthesis of Terbinafine involves the N-alkylation of N-Methyl-1-naphthylmethylamine with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne in an alkaline system. google.com This condensation reaction couples the naphthylmethylamine moiety with the C7 side-chain characteristic of Terbinafine. google.com

Beyond its role in making Terbinafine, N-Methyl-1-naphthylmethylamine serves as a precursor for other chemical entities. For example, it can be reacted with 4-tert-pentylbenzyl chloride in the presence of sodium carbonate and DMF to produce N-(4-tert-pentylbenzyl)-N-methyl-1-naphthylmethylamine, which is then converted to its hydrochloride salt. It is also used in the synthesis of other complex molecules; for instance, it is reacted with the mesylate of 5,5-dimethyl-3-hexyn-1-ol to form N-Methyl-N-(1-naphthylmethyl)-5,5-dimethyl-3-hexyn-amine. The reactivity of its secondary amine group allows for a wide range of substitution reactions, making it a versatile precursor in organic synthesis. acs.org

Role in Antifungal Drug Synthesis (e.g., Terbinafine, Naftifine)

N-Methyl-1-naphthylmethylamine is a cornerstone intermediate in the synthesis of the allylamine class of antifungal drugs. These drugs function by inhibiting the enzyme squalene (B77637) epoxidase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. guidechem.comwikipedia.org

Terbinafine: The synthesis of terbinafine involves the N-alkylation of N-methyl-1-naphthylmethylamine. Terbinafine is a tertiary amine where the amino hydrogen of N-methyl-1-naphthylmethylamine has been substituted by a (E)-6,6-dimethyl-2-hepten-4-ynyl group. nih.govebi.ac.uk This is typically achieved by reacting N-methyl-1-naphthylmethylamine with a compound containing the requisite side chain, such as 1-chloro-6,6-dimethyl-2-heptene-4-yne or 1-bromo-6,6-dimethyl-2E-hepten-4-yne. guidechem.comchemicalbook.comresearchgate.net The reaction is often carried out in the presence of a base like sodium carbonate. chemicalbook.com The product is a key active ingredient in medications used to treat fungal infections of the skin and nails. guidechem.comnih.gov

Naftifine (B1207962): Naftifine is another prominent allylamine antifungal derived from N-methyl-1-naphthylmethylamine. wikipedia.org Its chemical name is (E)-N-Cinnamyl-N-methyl(1-naphthylmethyl)amine hydrochloride, indicating that the N-methyl-1-naphthylmethylamine core has been alkylated with a cinnamyl group. wikipedia.orgpatsnap.com The synthesis is accomplished through the condensation reaction of N-methyl-1-naphthylmethylamine (often as the hydrochloride salt) with cinnamyl chloride. patsnap.com Research has shown that using phase transfer catalysis can improve the efficiency of this N-alkylation step. The reaction can be performed in an organic ether solvent with an alkali metal carbonate and a catalyst. patsnap.com

The hydrochloride salt of N-methyl-1-naphthylmethylamine is also used as an intermediate in the synthesis of butenafine (B35027) hydrochloride, another related antifungal agent. chemicalbook.comclearsynth.com

Table 2: Synthesis of Antifungal Drugs Using N-Methyl-1-naphthylmethylamine

Target Drug Key Reagents Solvent/Catalyst Key Features Source(s)
Terbinafine N-methyl-1-naphthylmethylamine, 1-bromo-6,6-dimethyl-2E-hepten-4-yne Not specified Stereoselective synthesis coupling the amine with the bromo-enyne side chain. researchgate.net
Terbinafine N-methyl-1-naphthylmethylamine, 1-chloro-6,6-dimethyl-2-heptene-4-yne Sodium carbonate Condensation reaction to form the final tertiary amine structure. guidechem.comchemicalbook.com
Naftifine N-methyl-1-naphthylamine hydrochloride, Cinnamyl chloride Methyl tert-butyl ether, K₂CO₃, PEG-600 One-pot condensation without prior free-basing of the amine salt. patsnap.com
Naftifine N-l-methyl naphthylmethylamine, Cinnamyl bromide Acetonitrile (B52724), Phase transfer catalyst Improved yield via phase transfer catalysis for the N-alkylation step.

Applications in the Synthesis of Complex Organic Molecules

Beyond its well-established role in antifungal drug manufacturing, N-methyl-1-naphthylmethylamine serves as a versatile building block in broader organic synthesis. cymitquimica.com Its amine and naphthalene functionalities allow it to participate in a range of chemical reactions to create more complex structures. smolecule.com

One example is its use as a nucleophile in substitution reactions to synthesize novel amine derivatives. In one documented synthesis, N-methyl-1-naphthylmethylamine was reacted with the methanesulfonyl ester of 5,5-dimethyl-3-hexyn-1-ol. prepchem.com The reaction, conducted in dimethylformamide (DMF) with triethylamine (B128534) and methanesulfonyl chloride, and heated to 80°C, yielded N-Methyl-N-(1-naphthylmethyl)-5,5-dimethyl-3-hexyn-amine, an elaborated tertiary amine. prepchem.com

Additionally, the hydrochloride salt of N-methyl-1-naphthylmethylamine has been employed as a chemical reagent for the determination of isocyanates in the air. chemicalbook.comsigmaaldrich.com This application involves the reaction between the secondary amine and the isocyanate group to form a stable urea (B33335) derivative, which can then be detected and quantified using ultraviolet (UV) or fluorescence methods. chemicalbook.comsigmaaldrich.com

Derivatives in Medicinal Chemistry Programs

In medicinal chemistry and pharmaceutical research, derivatives of lead compounds are often synthesized to study metabolic pathways, improve properties, or serve as analytical standards. N-methyl-1-naphthylmethylamine is no exception, with its derivatives being created for specific research applications. evitachem.com

A significant example is the synthesis of N-(1-Naphthyl-d7-methyl)methylamine, a deuterated derivative of the parent compound. evitachem.com In this molecule, the hydrogen atoms on the naphthalene ring are replaced with deuterium, a stable isotope of hydrogen. evitachem.com Such stable isotope-labeled compounds are invaluable tools in pharmaceutical research. evitachem.com They are particularly useful as internal standards in mass spectrometry-based bioanalysis, allowing for precise quantification of the non-labeled drug or its metabolites in biological samples. evitachem.com The synthesis of this deuterated analogue can be achieved using similar methods to the parent compound, such as the reaction of a corresponding deuterated 1-chloromethylnaphthalene with N-methylformamide in the presence of a base and a phase transfer catalyst. evitachem.com

Table 3: Comparison of N-Methyl-1-naphthylmethylamine and its Deuterated Derivative

Property N-Methyl-1-naphthylmethylamine N-(1-Naphthyl-d7-methyl)methylamine
CAS Number 14489-75-9 Not specified
Molecular Formula C₁₂H₁₃N C₁₂H₆D₇N
Molecular Weight ~171.24 g/mol ~178.28 g/mol
Key Feature Parent compound, pharmaceutical intermediate. Stable isotope-labeled (deuterated) analogue.
Primary Application Building block for synthesis (e.g., Terbinafine, Naftifine). Internal standard for mass spectrometry in pharmaceutical research.
Source(s) cymitquimica.comtcichemicals.com evitachem.com

Chemical Reactivity and Transformation Pathways of N Methyl 1 Naphthylmethylamine

Fundamental Amine and Aromatic Reactivity Profiles

The chemical behavior of N-Methyl-1-naphthylmethylamine (C12H13N) is dictated by the interplay between its secondary amine functionality and the electron-rich naphthalene (B1677914) ring. smolecule.comnih.gov The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, while the naphthalene moiety is susceptible to electrophilic attack. smolecule.comevitachem.com

As a secondary amine, the nitrogen atom of N-Methyl-1-naphthylmethylamine readily undergoes alkylation with alkyl halides, forming tertiary amines and subsequently quaternary ammonium (B1175870) salts. smolecule.comevitachem.com This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. smolecule.com For instance, the reaction with 1-chloromethylnaphthalene can lead to bis-alkylated impurities. google.com

A common application demonstrating this reactivity is in the synthesis of the antifungal agent Terbinafine (B446). In this process, N-Methyl-1-naphthylmethylamine is N-alkylated with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. guidechem.comchemicalbook.com Another example involves its reaction with cinnamyl bromide, where the amine acts as a nucleophile to displace the bromide, forming (E)-N-cinnamyl-N-methyl-N-1-naphthylmethylamine (Naftifine).

Phase transfer catalysis can be employed to enhance the efficiency of these alkylation reactions. evitachem.com

Table 1: Examples of Alkylation Reactions

Alkylating Agent Product Reaction Context
(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne Terbinafine Synthesis of an antifungal drug. guidechem.comchemicalbook.com
Cinnamyl bromide Naftifine (B1207962) Synthesis of an antifungal drug.

The amine group imparts basic properties to the molecule, allowing it to react with acids to form stable salts. evitachem.com The hydrochloride salt, N-Methyl-1-naphthylmethylamine hydrochloride, is a common form used in various applications. nih.gov This salt formation is often used during reaction workups to isolate and purify the compound or its derivatives from non-basic impurities. google.com For example, after hydrolysis of an amide precursor, the resulting amine can be extracted into an acidic aqueous layer, separated, and then liberated by basifying the solution. google.com

The predicted pKa of the conjugate acid of N-Methyl-1-naphthylmethylamine is approximately 9.38, indicating it is a moderately strong base, typical for a secondary alkyl amine. lookchem.com

The formation of the hydrochloride salt is a straightforward acid-base reaction, typically achieved by treating an organic solution of the amine with hydrochloric acid.

Table 2: Acid-Base Reaction Data

Reactant Product Conditions Purpose
N-Methyl-1-naphthylmethylamine N-Methyl-1-naphthylmethylamine hydrochloride 10 N HCl in isopropanol Formation of a stable, solid salt.

The naphthalene ring system in N-Methyl-1-naphthylmethylamine is activated towards electrophilic aromatic substitution. smolecule.com The N-methylmethylamine group is an activating, ortho-, para-directing group. However, due to the fused ring system, substitution patterns are more complex than in benzene (B151609) derivatives. The electron-rich nature of the naphthalene ring allows it to undergo reactions like nitration and halogenation. For example, related N-methyl-1-naphthylamine derivatives can be nitrated, leading to various isomers. While specific studies detailing the electrophilic substitution of N-Methyl-1-naphthylmethylamine are not prevalent, the reactivity can be inferred from related compounds. The reaction would likely favor substitution at the C4 position (para to the CH2NHCH3 group) and potentially the C2 position (ortho).

Acid-Base Equilibrium and Reactions

Advanced Reaction Pathways

N-Methyl-1-naphthylmethylamine can participate in condensation reactions, notably with carbonyl compounds. smolecule.com A significant application is its use as a reagent for detecting isocyanates in the air. The amine group reacts with the isocyanate (R-N=C=O) to form a stable urea (B33335) derivative, which can then be quantified. smolecule.comguidechem.comchemicalbook.com

It also undergoes condensation reactions as part of multi-step syntheses. For example, in the production of Terbinafine, N-methyl-1-naphthylmethylamine is condensed with cis-trans-1-bromo-6,6-dimethyl-2-heptene-4-yne in the presence of sodium carbonate. guidechem.comchemicalbook.com Another example is its condensation with cinnamyl chloride in the presence of a base and catalyst to produce Naftifine. google.com

Table 3: Condensation Reaction Examples

Reactant Conditions Product Application
Isocyanates - Urea derivative Air quality monitoring. smolecule.comguidechem.com
cis-trans-1-bromo-6,6-dimethyl-2-heptene-4-yne Sodium carbonate Terbinafine Pharmaceutical synthesis. guidechem.comchemicalbook.com

The nucleophilic nitrogen of N-Methyl-1-naphthylmethylamine can attack and open epoxide rings. This reaction is a key step in certain synthetic routes. For instance, it can react with epichlorohydrin (B41342). To avoid the formation of a diamine side product from the reaction of two amine molecules with one epoxide, an excess of epichlorohydrin is used. This favors the formation of N-methyl-N-naphthylmethyl-2,3-epoxypropane as the major product. google.com This epoxypropane derivative can then be used in subsequent reactions, for example, with lithium tert-butylacetylene in the synthesis of a precursor to Terbinafine. google.com

The ring-opening of other epoxides, such as cyclohexene (B86901) oxide, with related aromatic amines is a well-established method for producing β-amino alcohols, often with the use of a catalyst to control stereochemistry. nih.govrsc.org

Table 4: Reaction with Epichlorohydrin

Reactants Key Conditions Major Product

Base-Induced Dehydrogenative and Dearomative Transformations

Research into the reactivity of the closely related primary amine, 1-naphthylmethylamine, provides significant insight into potential base-induced transformations. Solvothermal treatment of 1-naphthylmethylamine with potent bases such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) in a tetrahydrofuran (B95107) (THF) solvent initiates a unique reaction sequence. nih.govntu.edu.sgacs.org This process involves two successive β-hydride eliminations, which results in the formation of 1-naphthonitrile (B165113) and potassium hydride. nih.govntu.edu.sgacs.org

The mechanism begins with the deprotonation of the amine, followed by the elimination of a hydride from the benzylic position. A second deprotonation and β-hydride elimination sequence then yields the final 1-naphthonitrile product. nih.govacs.org The potassium hydride generated in situ is highly reactive and crucial for the subsequent step. nih.govntu.edu.sg This newly formed KH is sufficiently hydridic to attack the C4 position of the 1-naphthonitrile, leading to a dearomative hydride addition. nih.govntu.edu.sgacs.orgnih.gov This regioselective addition forms a stabilized α-cyano benzylic carbanion. nih.govnih.govfigshare.com This carbanion intermediate can then be trapped by various electrophiles, yielding functionalized 1,4-dihydronaphthalene-1-carbonitrile products that feature a new quaternary carbon center. nih.govntu.edu.sgacs.org

ReactantReagents/ConditionsKey IntermediatesFinal ProductsReference
1-NaphthylmethylamineKH or n-BuLi/t-BuOK, THF, SolvothermalPotassium amide, Aldimine, 1-Naphthonitrile, α-cyano carbanion1,4-Dihydronaphthalene-1-carbonitriles nih.govntu.edu.sgacs.org

Oxidative Metabolism and Metabolite Formation

N-Methyl-1-naphthylmethylamine is a significant metabolite in the biotransformation of the antifungal drug terbinafine. nih.govnih.gov Its formation and subsequent breakdown are primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver. nih.govresearchgate.net

N-Dealkylation Pathways in Biological Systems

The formation of N-Methyl-1-naphthylmethylamine is a key step in the metabolism of terbinafine. nih.gov One primary route, designated as Pathway 1, involves the direct N-dealkylation of the tertiary amine in terbinafine. nih.govnih.gov This single-step reaction yields two co-metabolites: N-Methyl-1-naphthylmethylamine and the reactive aldehyde 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.gov Because TBF-A can be unstable, the more stable N-Methyl-1-naphthylmethylamine is often considered a more dependable marker for the kinetics of this specific metabolic pathway. nih.gov

Kinetic studies with recombinant human P450 enzymes have identified several isozymes responsible for this transformation. CYP3A4 and CYP2C19 are major contributors to this pathway. nih.govnih.gov While both enzymes exhibit similar maximum reaction velocities (Vmax) and substrate affinity (Km), CYP3A4 demonstrates a nearly two-fold higher catalytic efficiency (Vmax/Km) for this specific reaction. nih.gov Other isozymes, including CYP2C9, CYP1A2, CYP2B6, and CYP2D6, also contribute, but to a lesser extent. researchgate.net

Alternative N-dealkylation routes also exist. In Pathway 2, terbinafine first undergoes N-demethylation to form desmethyl-terbinafine, which is then further metabolized. nih.govnih.gov

Formation of Oxidative Products (e.g., 1-naphthaldehyde)

Further metabolism can lead to the oxidation of the naphthylmethyl moiety. One identified product of this oxidative process is 1-naphthaldehyde (B104281). nih.govresearchgate.net There are pathways where terbinafine metabolism leads directly to the formation of 1-naphthaldehyde (Pathway 3). nih.gov In this route, terbinafine is metabolized to yield 1-naphthaldehyde and N-methyl-6,6-dimethyl-2-hepten-4-yn-1-amine. nih.gov

Additionally, 1-naphthaldehyde can be formed from the terbinafine metabolite, desmethyl-terbinafine. researchgate.net This competing pathway (designated 2.2B) involves the N-dealkylation of desmethyl-terbinafine to produce 1-naphthaldehyde. researchgate.net While this pathway is metabolically less efficient, with a lower Vmax compared to other routes, it represents a documented transformation. researchgate.net Studies indicate that CYP3A4 is the primary enzyme responsible for the N-denaphthylation of desmethyl-terbinafine to form 1-naphthaldehyde, with minor contributions from CYP2B6, CYP2C8, CYP2C9, and CYP2C19. researchgate.net

Metabolic TransformationPrimary CYP Enzymes InvolvedMinor CYP Enzymes InvolvedReference
Terbinafine → N-Methyl-1-naphthylmethylamine (Pathway 1)CYP3A4, CYP2C19, CYP2C9CYP1A2, CYP2B6, CYP2D6 nih.govresearchgate.net
Terbinafine → Desmethyl-terbinafine (Pathway 2)CYP2C9, CYP3A4, CYP2C19CYP1A2, CYP2B6, CYP2C8, CYP2D6 researchgate.net
Desmethyl-terbinafine → 1-Naphthaldehyde (Pathway 2.2B)CYP3A4CYP2B6, CYP2C8, CYP2C9, CYP2C19 researchgate.netresearchgate.net
Terbinafine → 1-Naphthaldehyde (Pathway 3)CYP3A4CYP2C19 nih.govresearchgate.net

Derivatives of N Methyl 1 Naphthylmethylamine and Structure Activity Relationship Sar Studies

Design and Synthesis of N-Methyl-1-naphthylmethylamine Derivatives

The design of N-Methyl-1-naphthylmethylamine derivatives is often guided by the therapeutic target. Strategies typically involve modifying the naphthalene (B1677914) ring, altering the substituents on the amine nitrogen, or changing the methylene (B1212753) bridge. The synthesis of these derivatives employs several established organic chemistry reactions.

A primary method for synthesizing the core structure involves the reaction of 1-chloromethylnaphthalene with methylamine (B109427). prepchem.com An improved, impurity-free process reacts 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base to form an intermediate, N-methyl-N-(1-naphthylmethyl)-formamide, which is then hydrolyzed using an acid or base to yield the final product. google.com This process can be adapted to create derivatives by using substituted 1-chloromethylnaphthalenes. For instance, reacting 1-chloromethyl-4-fluoronaphthalene with N-methyl-4-tert-butylbenzylamine is a pathway to fluorinated derivatives. google.com

Other synthetic strategies include:

Reductive Amination : This involves reacting a naphthyl ketone, such as 1-acetonaphthone, with an amine in the presence of a reducing agent like sodium cyanoborohydride to form the desired substituted amine derivative. nih.govnih.gov

Nucleophilic Substitution : Derivatives can be synthesized by reacting N-methyl-1-naphthylmethylamine with various electrophiles. For example, reaction with acid chlorides like 4-isopropylbenzoyl chloride produces N-acyl derivatives. google.com

Phase-Transfer Catalysis : To improve efficiency and use milder conditions, the alkylation of methylamine with 1-(chloromethyl)naphthalene (B51744) can be performed using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a non-polar solvent with an aqueous base. google.comsmolecule.com

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to optimizing lead compounds. For derivatives of N-methyl-1-naphthylmethylamine, research has focused on how specific structural changes affect biological outcomes, such as antifungal, antiviral, and antiproliferative activities.

Modifying the naphthalene ring system by adding substituents or changing its point of attachment can significantly influence pharmacological activity. The bulky, hydrophobic nature of the naphthalene moiety is crucial for binding to many biological targets.

Research on inhibitors for the SARS-Coronavirus papain-like protease (PLpro) found that the 1-naphthyl group itself was a key feature for potency. nih.gov In other studies, adding specific functional groups to the ring has been shown to modulate activity. For example, studies on related naphthylamine compounds as cholinesterase inhibitors indicated that the position of substituents matters; a 4-nitro derivative showed significantly higher inhibition than a 2-nitro derivative. In the development of fungicides, derivatives such as N-4-tert-butylbenzyl-N-methyl-4-fluoro-1-naphthylmethylamine have been synthesized, indicating that halogenation of the naphthalene ring is a strategy for modifying biological activity. google.com

Work on antiproliferative agents based on an allo-gibberic acid scaffold revealed that an N-1-naphthylmethyl substitution resulted in compounds with substantial activity. rsc.org

Table 1: Research on Naphthalene Ring Modifications and Biological Effects

Base Compound Series Modification Observed Effect Target/Activity Citation
Allo-gibberic acid aminoalcohols Addition of N-1-naphthylmethyl group Substantial antiproliferative activity Anticancer rsc.org
Naphthylamine Derivatives Substitution with 4-nitro group vs. 2-nitro group 4-nitro derivative showed 50% higher inhibition Cholinesterase Inhibition
Benzamide (B126) Derivatives 1-naphthyl vs. 2-naphthyl group 1-Naphthyl amides were significantly more potent SARS-CoV PLpro Inhibition nih.gov

The secondary amine of N-methyl-1-naphthylmethylamine is a prime site for modification. Altering the groups attached to the nitrogen can affect the compound's polarity, basicity, and steric profile, all of which influence how it interacts with its biological target.

The effect of N-methylation has been shown to be highly context-dependent. In one study on SARS-CoV PLpro inhibitors, the methylation of a related amide nitrogen caused a significant drop in potency (IC₅₀ increased from 2.3 μM to 22.6 μM). nih.gov However, in a different series from the same study, adding a methyl group to a primary amine slightly decreased enzyme inhibition but markedly improved antiviral potency in cell-based assays (EC₅₀ improved from 12.5 μM to 2.5 μM). nih.gov

Larger substitutions on the amine are also a common strategy. A series of potent fungicides were developed by replacing the N-methyl group with various substituted benzyl (B1604629) groups, such as N-(4-tert-butylbenzyl). google.com This highlights the importance of the amine substituent in defining the derivative's activity spectrum.

Table 2: Examples of Amine Group Modifications and Their Influence on Activity

Compound Series Modification Observed Effect on Activity Biological Target Citation
SARS-CoV PLpro Inhibitor N-methylation of amide Potency significantly decreased (IC₅₀: 2.3 → 22.6 μM) SARS-CoV PLpro nih.gov
SARS-CoV PLpro Inhibitor N-methylation of amine Enzyme activity slightly decreased, but antiviral potency significantly improved (EC₅₀: 12.5 → 2.5 μM) SARS-CoV PLpro nih.gov

Multiple studies have demonstrated a clear preference for the 1-naphthyl isomer for specific activities.

Antiviral Activity : In the development of SARS-CoV PLpro inhibitors, amides derived from (R)-1-(1-naphthyl)ethylamine were found to be significantly more potent than their 2-naphthyl counterparts. nih.gov X-ray crystallography revealed that the 1-naphthyl ring forms favorable hydrophobic interactions within the enzyme's binding pocket. nih.gov

Chemical Reactivity : In a base-induced dearomative transformation, 1-naphthylmethylamine was successfully converted to 1,4-dihydronaphthalene-1-carbonitrile, while the corresponding reaction with 2-naphthylmethylamine was far less productive, yielding only 30% of the expected product. acs.org

This preference is not universal, but for tightly defined binding pockets like those in enzymes, the specific geometry of the 1-isomer often provides a better fit.

Table 3: Comparison of 1-Naphthyl vs. 2-Naphthyl Isomers

Research Area Finding Implication Citation
SARS-CoV PLpro Inhibition 1-Naphthyl ethyl amides are significantly more potent than 2-naphthyl derivatives. The 1-position provides optimal orientation for hydrophobic interactions. nih.gov
Dearomative Transformation Reaction is efficient for 1-naphthylmethylamine but very low-yielding for the 2-isomer. The electronic and steric properties of the 1-isomer are more favorable for this specific reaction. acs.org

Influence of Amine Group Substitutions on Biological Activity

Analog Synthesis and Biological Evaluation

The synthesis and evaluation of specific analogs of N-methyl-1-naphthylmethylamine have led to the discovery of compounds with promising therapeutic potential in various fields.

Antifungal Analogs : Terbinafine (B446), an allylamine (B125299) antifungal, is the most prominent drug derived from this scaffold. Its mechanism involves the inhibition of squalene (B77637) epoxidase. Research continues into new analogs, such as 1,3-enynes derived from related aldehydes, which have shown inhibitory effects against Trichophyton rubrum comparable to terbinafine. researchgate.net A wide range of N-substituted-N-methyl-1-naphthylmethylamine derivatives have also been synthesized and patented as fungicides, with substitutions including isopropylbenzyl and tert-pentylbenzyl groups. google.com

Antiproliferative Analogs : Researchers have incorporated the N-1-naphthylmethylamine moiety into other complex molecules to assess their anticancer potential. A study involving allo-gibberic acid-based 1,3-aminoalcohols found that the N-1-naphthylmethyl substituted derivative showed significant antiproliferative activity. rsc.org Further modification by adding a methyl group at the alpha position of the ethylamine (B1201723) linker resulted in highly active compounds with marked selectivity against cancer cell lines like SiHa, MCF-7, and MDA-MB-231 over normal fibroblast cells. rsc.org

Antiviral Analogs : The 1-naphthylmethylamine structure has been a key component in the design of inhibitors for the SARS-CoV papain-like protease (PLpro). Structure-based design led to a series of potent, noncovalent inhibitors. nih.gov For example, a lead compound was optimized by exploring substitutions on a benzamide ring attached to the naphthylethylamine core, leading to inhibitors with IC₅₀ values in the sub-micromolar range and potent antiviral activity in cell cultures. nih.gov

Table 4: Biological Evaluation of Selected N-Methyl-1-naphthylmethylamine Analogs

Analog Class Specific Compound Example Biological Activity Finding/Result Citation
SARS-CoV PLpro Inhibitors Benzamide derivative of (R)-1-(1-naphthyl)ethylamine with 5-methylamine substituent Antiviral (SARS-CoV) IC₅₀ = 1.3 μM; EC₅₀ = 2.5 μM nih.gov
Antiproliferative Agents Allo-gibberic acid-based aminoalcohol with N-1-naphthylmethyl substituent Anticancer Showed marked selectivity towards SiHa, MCF-7, and MDA-MDB 231 cell lines. rsc.org

Biological and Pharmacological Research of N Methyl 1 Naphthylmethylamine and Its Analogs

Enzyme Inhibition Studies

The ability of N-Methyl-1-naphthylmethylamine and its derivatives to inhibit specific enzymes has been a focal point of research, particularly in the context of neurodegenerative diseases and fungal infections.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has shown that analogs of N-Methyl-1-naphthylmethylamine, when incorporated into larger molecular frameworks, exhibit promising AChE inhibitory activity.

In a study evaluating a series of 1,3,5-triazine-benzimidazole hybrids, a derivative containing the N-methyl-N-naphthylmethylamine moiety was identified as one of eight compounds with promising AChE inhibition levels, demonstrating an IC50 value of less than 10 μM. mdpi.comnih.gov These findings highlight the potential of the N-methyl-1-naphthylmethylamine structure as a component in the design of novel AChE inhibitors. The study underscored that the presence of a methylene (B1212753) linker was generally beneficial for activity. mdpi.comnih.gov

Another study on nitrogen mustard analogs featuring a 1,3,5-triazine (B166579) scaffold also reported significant AChE inhibitory activity, with the most potent compounds exhibiting IC50 values as low as 0.051 µM. nih.govnih.gov While this particular study did not explicitly list an this compound analog, it demonstrates the utility of the triazine core in achieving high-potency AChE inhibition.

Table 1: AChE Inhibitory Activity of N-Methyl-1-naphthylmethylamine Analogs and Related Compounds
Compound/Analog SeriesEnzymeIC50 ValueReference
1,3,5-Triazine-benzimidazole hybrid with this compoundAChE< 10 μM mdpi.comnih.gov
Most active 1,3,5-triazine-benzimidazole hybrid (Compound 34)AChE0.044 ± 0.002 μM mdpi.com
Most active Nitrogen mustard analog with 1,3,5-triazine scaffold (Compound A)AChE0.051 µM nih.gov

Butyrylcholinesterase (BuChE) Inhibition

Butyrylcholinesterase (BuChE) is another cholinesterase that can hydrolyze acetylcholine, and its levels increase in the brains of Alzheimer's patients as the disease progresses, making it a relevant secondary target. The same series of 1,3,5-triazine-benzimidazole hybrids that showed promise against AChE were found to be weak inhibitors of BuChE. mdpi.comresearchgate.net This indicates a degree of selectivity for AChE over BuChE for this class of compounds, a desirable trait in the development of symptomatic treatments for Alzheimer's disease with potentially fewer side effects. mdpi.comresearchgate.net

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition

The inhibition of BACE-1, a key enzyme in the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients, is a major disease-modifying strategy. Research into 1,3,5-triazine derivatives has also explored their potential as BACE-1 inhibitors. A study on nitrogen mustard analogs containing the 1,3,5-triazine scaffold demonstrated that these compounds could act as dual inhibitors of both AChE and BACE-1. nih.govnih.gov The most active compounds in this series displayed BACE-1 inhibition with IC50 values in the low micromolar range (e.g., 9.00 µM and 11.09 µM). nih.govnih.gov While the specific inclusion of an this compound moiety in these BACE-1 inhibitors was not detailed, the findings suggest that the broader chemical space of N-methyl-1-naphthylmethylamine analogs could be explored for BACE-1 inhibitory activity. nih.gov

Table 2: BACE-1 Inhibitory Activity of Related Analog Series
Compound/Analog SeriesEnzymeIC50 ValueReference
Nitrogen mustard analog with 1,3,5-triazine scaffold (Compound A)BACE-19.00 µM nih.gov
Nitrogen mustard analog with 1,3,5-triazine scaffold (Compound 4a)BACE-111.09 µM nih.gov

Modulation of Squalene (B77637) Epoxidase (Indirect via Terbinafine (B446) Pathway)

N-Methyl-1-naphthylmethylamine is a crucial chemical intermediate in the synthesis of the antifungal drug Terbinafine. chemicalbook.com Terbinafine functions by inhibiting squalene epoxidase, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. chemicalbook.com This inhibition leads to an accumulation of squalene and a deficiency in ergosterol, which is vital for the integrity of the fungal cell membrane, resulting in a fungicidal effect. chemicalbook.com The inhibitory constant (Ki) of Terbinafine against squalene epoxidase from Candida has been reported to be 30 nM. The role of N-Methyl-1-naphthylmethylamine in this context is as a structural component of a potent enzyme inhibitor rather than a direct modulator of the enzyme itself.

Receptor Interaction and Modulation

The interaction of N-Methyl-1-naphthylmethylamine analogs with neurotransmitter receptors is another area of pharmacological investigation, particularly concerning their potential effects on the central nervous system.

Investigation of Serotonin (B10506) and Dopamine (B1211576) Receptor Binding

Direct binding studies of N-Methyl-1-naphthylmethylamine at serotonin and dopamine receptors are not extensively documented in publicly available literature. However, the structural similarity of the naphthylamine core to known monoamine transporter ligands suggests a potential for interaction. For instance, Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI), features a tetrahydronaphthylamine structure. researchgate.net Furthermore, a study on meperidine analogs found that a derivative with a 2-naphthyl moiety exhibited high-affinity and selective binding to the serotonin transporter. nih.gov While these findings pertain to related structures, they suggest that the N-methyl-1-naphthylmethylamine scaffold could be a starting point for designing ligands that target the serotonin and dopamine systems. There is currently no direct evidence or binding affinity data (Ki values) for N-Methyl-1-naphthylmethylamine at these receptors.

Studies on Adrenergic Receptor Blocking Activities of Related Structures

Research into the adrenergic receptor blocking activities of compounds structurally related to N-Methyl-1-naphthylmethylamine has provided insights into their pharmacological potential. The alpha-2C adrenergic receptor, in particular, has been identified as a mediator of hyperactivity in certain animal models of attention deficit hyperactivity disorder (ADHD). nih.gov Antagonists of the α2-adrenergic receptor, such as yohimbine, have been shown to reduce hyperactivity in these models, suggesting that blocking this receptor could be a therapeutic strategy. nih.gov

Studies on β-haloalkylamines have contributed to the general understanding of adrenergic blocking activity. scispace.comresearchgate.net The conformation and chemical reactivity of spiro-ethylenimmonium ions, which can be formed from these compounds, are crucial for their blocking activity. acs.org The presence of bulky groups on the amino nitrogen atom has been observed to increase alpha-receptor blocking activity. hawaii.edu Furthermore, the specific arrangement of substituents on the naphthyl ring can significantly impact the binding affinity of these compounds to their target receptors. For instance, N-(2-bromo ethyl)-N-ethyl-N1-naphthylmethylamine has been studied for its binding to proteins in tissues like the guinea-pig vas deferens. acs.org

Metabolic Fate and Pharmacokinetics

The metabolism of N-Methyl-1-naphthylmethylamine analogs, particularly the antifungal drug terbinafine, has been extensively studied to understand how the body processes these compounds.

The metabolism of terbinafine, a structural analog, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov Multiple CYP isozymes are involved in the N-dealkylation of terbinafine, which leads to the formation of various metabolites. nih.govnih.gov

CYP2C19 and CYP3A4: These two isozymes are major contributors to the metabolism of terbinafine. nih.govnih.gov They are involved in all three of its N-dealkylation pathways. nih.gov While both enzymes catalyze the direct formation of the reactive metabolite TBF-A, CYP2C19 is generally more efficient at N-demethylation. nih.govnih.gov However, CYP3A4 exhibits greater selectivity in the steps leading to TBF-A formation, making it a key enzyme in the bioactivation of terbinafine. nih.govnih.gov Surprisingly, N-denaphthylation was found to be an efficient pathway for both CYP2C19 and CYP3A4 with recombinant enzymes. nih.govnih.gov

Other CYP Isozymes: Studies have implicated other CYP isozymes in terbinafine metabolism, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6. nih.govresearchgate.netnih.gov Specifically, CYP2C9 plays a critical role, with its contribution to terbinafine N-demethylation even exceeding that of CYP3A4. researchgate.net In vitro inhibitor studies have shown that CYP1A2, CYP2C9, CYP2C19, and CYP2D6 are potential major catalysts for certain metabolic pathways. nih.gov

The involvement of multiple CYP isozymes suggests a complex metabolic profile for these compounds. drugbank.com

The metabolic stability of a drug is a crucial factor in its development. For analogs like terbinafine, stability is influenced by the rate of metabolism by CYP enzymes. The substitution of hydrogen with deuterium (B1214612) can increase the bond strength, potentially leading to greater metabolic stability and an extended biological half-life. uobaghdad.edu.iq This strategy has been explored to enhance the physicochemical properties of drug candidates. researchgate.net

Deuterated compounds are valuable tools for investigating the in vivo metabolic fate of drugs. google.com By replacing hydrogen with deuterium at specific sites of metabolism, researchers can track the metabolic pathway of the parent compound. google.com This technique is important for designing safer and more effective drugs by understanding whether the activity comes from the parent compound or its metabolites, and whether any metabolites are toxic. google.com

Deuterium-labeled analogs of terbinafine, such as Terbinafine-d3 and Terbinafine-d7, have been synthesized for use as tracers in metabolic studies. medchemexpress.commedchemexpress.com These stable isotope-labeled compounds can be used for quantification during drug development and to study the pharmacokinetic and metabolic profiles of the non-deuterated drug. medchemexpress.commedchemexpress.com For instance, the deuteration of the N-methyl group can slow down metabolism, leading to increased exposure to the parent drug. nih.gov This approach has been used to study the metabolism of other drugs and could be applied to further elucidate the metabolic pathways of N-Methyl-1-naphthylmethylamine and its analogs. researchgate.netmdpi.com

Metabolic Stability Assessments in Biological Systems

Investigation of Antifungal Activities of Derivatives

Derivatives of N-Methyl-1-naphthylmethylamine, particularly the allylamines naftifine (B1207962) and terbinafine, are well-known for their antifungal properties. mdpi.com These compounds act by inhibiting squalene epoxidase, a key enzyme in the fungal synthesis of ergosterol, which is an essential component of the fungal cell membrane. mdpi.comresearchgate.net This inhibition leads to a deficiency in ergosterol and an accumulation of squalene, ultimately disrupting the cell membrane and causing fungal cell death. mdpi.com

Naftifine and Terbinafine: Both naftifine and terbinafine are effective against a broad range of pathogenic fungi. mdpi.comnih.govijord.com They have demonstrated fungicidal activity against dermatophytes, molds, and dimorphic fungi. nih.govresearchgate.net Clinical studies have shown naftifine to be effective and safe for treating dermatophytosis, with comparable efficacy to terbinafine. ijord.com

Other Derivatives: Research has also explored other α-naphthylamine derivatives for their antifungal potential. nih.gov For example, N-(pyridinylmethyl)naphthalen-1-amines have shown activity against opportunistic human pathogenic fungi, including yeasts and dermatophytes. nih.gov Some synthesized 1-naphthylmethylamine derivatives have exhibited potent antifungal activity, in some cases more potent than existing drugs like miconazole (B906) and fluconazole. researchgate.net The design of novel analogs, such as quinoline (B57606) derivatives that mimic terbinafine, has also yielded compounds with significant in vitro antifungal activity against Candida albicans. researchgate.net

The antifungal efficacy of these compounds underscores the importance of the N-naphthylmethylamine scaffold in the development of new antifungal agents.

Studies on Antiproliferative Effects and Cancer Cell Selectivity of Related Compounds

Recent research has uncovered the potential of N-Methyl-1-naphthylmethylamine analogs as antiproliferative agents, with some compounds showing selectivity for cancer cells. This activity is often linked to the inhibition of squalene epoxidase (SQLE), an enzyme that is overexpressed in various cancers and associated with poor prognosis. frontiersin.orgnih.govbmj.comijbs.com

Mechanism of Action: Inhibition of SQLE by compounds like terbinafine can suppress cancer cell proliferation, reduce cell viability, and induce cell death. frontiersin.orgbmj.com This has been observed in various cancer types, including colorectal cancer. frontiersin.orgbmj.com The antiproliferative effects can involve cell cycle arrest and apoptosis. bmj.comiiarjournals.org

Naftifine and Terbinafine Analogs: Both naftifine and its analog terbinafine have demonstrated anti-carcinogenic properties in vitro. iiarjournals.orgiiarjournals.org Naftifine has been shown to reduce the viability of multiple myeloma and lymphoma cell lines. iiarjournals.org Interestingly, it was tolerated at higher doses by normal cells, suggesting a degree of cancer cell selectivity. iiarjournals.org Terbinafine has also been shown to decrease the viability of different human malignant cells. iiarjournals.org

Other Derivatives: Studies on diverse α-naphthylamine derivatives have identified compounds with significant cytotoxic activity against human cancer cell lines, including breast, non-small cell lung, and central nervous system cancers. nih.gov Furthermore, N-substituted allo-gibberic acid-based aminoalcohols with N-1-naphthylmethyl substituents have shown promising antiproliferative activity, with some derivatives exhibiting considerable cancer selectivity and being more effective than the standard chemotherapy drug cisplatin. rsc.orgrsc.orgmdpi.com

The data suggests that targeting SQLE with N-naphthylmethylamine-related compounds is a promising strategy for developing new anticancer therapies. frontiersin.orgijbs.com

Interactive Data Tables

CYP450 Isozyme Contributions to Terbinafine Metabolism

Antifungal Activity of N-Naphthylmethylamine Derivatives

Antiproliferative Activity of N-Naphthylmethylamine Analogs

Analytical Applications and Method Development for N Methyl 1 Naphthylmethylamine

Development of Analytical Reagents and Probes

The reactivity of the amine group combined with the inherent fluorescence of the naphthalene (B1677914) ring makes N-Methyl-1-naphthylmethylamine a valuable reagent for developing sensitive analytical probes.

Detection of Isocyanates by UV or Fluorescence Techniques

N-Methyl-1-naphthylmethylamine hydrochloride is utilized as a derivatizing agent for the determination of isocyanates in the air. smolecule.comechemi.com Isocyanates are a class of highly reactive chemicals known for their respiratory hazards, making their detection in environmental and occupational settings crucial. The analytical method involves the reaction of the secondary amine group of N-Methyl-1-naphthylmethylamine with the isocyanate group. smolecule.comdiisocyanates.org This reaction forms a stable urea (B33335) derivative that can be quantified using either ultraviolet (UV) or fluorescence spectroscopy. smolecule.com

The use of a secondary amine like N-Methyl-1-naphthylmethylamine is advantageous as it prevents the formation of multiple derivatives with the isocyanates, ensuring a more straightforward and accurate quantification. diisocyanates.org This method provides a sensitive and selective approach for monitoring both aliphatic and aromatic isocyanates. diisocyanates.org The detection sensitivity is reported to be around 1 µg/m³. diisocyanates.org High-performance liquid chromatography (HPLC) is often employed to separate the resulting urea derivatives before their detection. diisocyanates.orgdiisocyanates.org

Key Features of Isocyanate Detection:

Reagent: N-Methyl-1-naphthylmethylamine hydrochloride smolecule.com

Reaction: Forms a stable adduct with isocyanates smolecule.com

Detection: UV or Fluorescence smolecule.com

Advantage: Prevents multiple derivatization products diisocyanates.org

Application as a Fluorescent Dye in Imaging and Biological Studies

The inherent fluorescence of the naphthalene group allows N-Methyl-1-naphthylmethylamine and its derivatives to be used as fluorescent dyes. chemicalbook.comguidechem.com When exposed to ultraviolet light, it emits an intense blue fluorescence. chemicalbook.com This property, combined with its ability to be incorporated into larger molecules, makes it a valuable tool for various imaging and biological studies. chemicalbook.comguidechem.com

Naphthalimide-based fluorescent probes, which share the core fluorescent naphthene structure, have been developed for detecting specific analytes like metal ions and for biological visualization. nih.gov These probes can be designed to exhibit a "turn-on" fluorescence response, where their emission intensity increases significantly upon binding to the target molecule. nih.govtandfonline.com This characteristic is particularly useful for imaging in complex biological environments, such as living cells, with low background interference. nih.govnih.gov For instance, naphthalimide derivatives have been used for the fluorescent imaging of tumor hypoxia. nih.gov

Utilization as a Reference Standard in Biochemical Assays

Deuterated forms of N-Methyl-1-naphthylmethylamine, such as N-Methyl-d3-N-(1-naphthalenylmethyl)-1, are used as reference standards in pharmacological studies and biochemical assays. smolecule.com Its structural similarity to other compounds of interest allows it to be used as an internal standard for quantification in various analytical techniques, particularly in mass spectrometry-based assays. The use of a stable isotope-labeled standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Chromatographic and Spectroscopic Characterization (General Methodologies)

The analysis and characterization of N-Methyl-1-naphthylmethylamine are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of N-Methyl-1-naphthylmethylamine. sielc.comvwr.com A typical method might use a C18 or a specialized reverse-phase column like Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC with UV detection is also a standard technique for its quantification. jchr.org

Table 1: HPLC Method Parameters for N-Methyl-1-naphthylmethylamine Analysis

Parameter Details
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com

| Detection | UV or Mass Spectrometry (MS) sielc.com |

Spectroscopic Methods: Spectroscopic techniques are essential for the structural elucidation and identification of N-Methyl-1-naphthylmethylamine.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is used to identify the compound based on its mass spectrum. The NIST library contains a reference spectrum for N-Methyl-N-naphthylmethylamine (NIST Number: 256326), with characteristic peaks at m/z 141 (top peak), 170, and 44. nih.govnih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the detailed molecular structure. rsc.org

Table 2: Spectroscopic Data for N-Methyl-1-naphthylmethylamine

Technique Key Findings
GC-MS NIST Number: 256326; Major m/z peaks: 141, 170, 44 nih.govnih.gov
FTIR Spectra available from sources like Bio-Rad Laboratories, Inc. nih.gov
¹H NMR Used for structural confirmation rsc.org

| ¹³C NMR | Used for structural confirmation rsc.org |

Computational Chemistry Studies on N Methyl 1 Naphthylmethylamine

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to understand how a ligand, such as a drug candidate, might interact with a biological target, typically a protein or enzyme.

Studies have utilized molecular docking to investigate the interaction of derivatives containing the N-Methyl-N-naphthylmethylamine moiety with various enzymes. For instance, in the development of agents for Alzheimer's disease, derivatives of 1,3,5-triazine (B166579) incorporating an this compound group were identified as having promising inhibitory activity against acetylcholinesterase (AChE). mdpi.comnih.gov Docking simulations of these hybrid compounds showed that they interact with key amino acid residues in both the catalytic active site and the peripheral anionic site of AChE. mdpi.comresearchgate.net Similarly, theoretical studies have shown that related benzimidazole/1,3,5-triazine hybrids can bind to the key catalytic amino acid residues (ASP32 and ASP228) of BACE-1, another important enzyme in Alzheimer's disease pathology. mdpi.com

In the context of monoamine oxidase (MAO) inhibition, molecular docking has been employed to provide an intuitive picture of the inhibition potential for newly synthesized inhibitors. nih.gov Given that this compound is a structural component of various biologically active compounds, docking studies can help elucidate its binding modes. For example, simulations using tools like AutoDock Vina can model the binding to enzymes such as cytochrome P450, where the naphthyl groups may engage in π-π stacking interactions with aromatic residues in the enzyme's active site. Other research has used docking to design and prioritize covalent inhibitors based on the naphthylmethylamine core for targets like the papain-like protease (PLpro) from SARS-CoV-2. nih.gov

Target EnzymeCompound TypeKey Findings from Docking StudiesCitations
Acetylcholinesterase (AChE)1,3,5-triazine-benzimidazole hybridsDerivatives with an this compound moiety show promising inhibitory levels (IC50 < 10 μM). mdpi.comnih.gov
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Genistein-O-1,3,5-triazine derivativesCompound interacts stably with key amino acids in the catalytic and peripheral anion sites of AChE. mdpi.comresearchgate.net
BACE-1Benzimidazole/1,3,5-triazine hybridsThe most active compounds bind to key catalytic residues ASP32 and ASP228. mdpi.com
Monoamine Oxidase (MAO)Benzothiazine carbohydrazide (B1668358) derivativesDocking studies used to visualize and understand the inhibition potential of potent inhibitors. nih.gov
SARS-CoV-2 PLproNaphthylmethylamine-core inhibitorsDocking was used to design and prioritize covalent inhibitors that recapitulate the crystallographic binding mode of the core structure. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. This technique is used to study the stability of ligand-protein complexes and to understand the dynamic nature of their interactions.

MD simulations have been applied to study complexes involving derivatives of this compound. For example, in the study of potential anti-Alzheimer's agents, MD simulations were performed on genistein-O-1,3,5-triazine derivatives bound to AChE. researchgate.net These simulations, often run for hundreds of nanoseconds, demonstrated that the compounds could stably interact with key amino acids in the enzyme's active site, confirming the stability of the binding pose predicted by molecular docking. researchgate.netresearchgate.net Computational tools like GROMACS can be used to model the stability of such compounds, for instance, in lipid bilayers, which is relevant for assessing membrane permeability.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can predict reaction energies, transition state structures, and mechanistic pathways with high accuracy.

DFT calculations have been employed to study reactions involving structures related to this compound. For instance, DFT was used to shed light on the thermochemistry and mechanisms of reactions between 2-naphthylamines and methanal. conicet.gov.ar In another study, DFT calculations helped to elucidate an unusual transformation of 1-naphthylmethylamines involving two consecutive β-hydride eliminations. ntu.edu.sgacs.org Such calculations can provide fundamental insights into the stability of intermediates and the feasibility of proposed reaction pathways. ntu.edu.sgresearchgate.net Additionally, DFT can be used to model the energetically favorable conformers of flexible molecules, helping to resolve discrepancies between spectroscopic data from solutions and crystallographic data from the solid state. researchgate.net

Structural Activity Relationship (SAR) Modeling for Biological Potency and Safety

Structure-Activity Relationship (SAR) modeling aims to link the chemical structure of a compound to its biological activity. These models are crucial for optimizing lead compounds in drug discovery to enhance potency and selectivity.

SAR studies have shown that the inclusion of an this compound moiety in certain molecular scaffolds can be beneficial for biological activity. mdpi.com In a series of 1,3,5-triazine-benzimidazole hybrids, derivatives containing this group were among those with promising AChE inhibitory activity. mdpi.comnih.gov The naphthylmethyl moiety is also a key feature in some noncovalent immunoproteasome inhibitors, where it acts as a "selectivity driver" by interacting with a hydrophobic pocket in the target enzyme. nih.gov

Beyond potency, computational models can also predict potential safety liabilities. The carcinogenic potency of nitrosamines, for example, can be predicted based on their structure. N-nitroso-N-methyl-1-naphthylmethylamine, a potential nitrosamine (B1359907) impurity related to terbinafine (B446), is predicted to have high carcinogenic potency based on these models. medicinesforeurope.com Such in silico safety assessments are becoming increasingly important in pharmaceutical development to identify and mitigate risks early in the process. medicinesforeurope.com

Environmental Fate and Toxicological Considerations of N Methyl 1 Naphthylmethylamine

Assessment of Environmental Impact

The environmental impact of N-Methyl-1-naphthylmethylamine has been evaluated through various studies, although comprehensive data remains limited in some areas. lgcstandards.comchemicalbook.comaksci.com

Persistence and Degradability Research

Information regarding the persistence and degradability of N-Methyl-1-naphthylmethylamine is not extensively available. lgcstandards.comchemicalbook.comaksci.com However, one source suggests that due to its solubility in water, persistence is unlikely. fishersci.com Further research is needed to fully understand its environmental persistence.

Bioaccumulative Potential Studies

There is currently no available information on the bioaccumulative potential of N-Methyl-1-naphthylmethylamine. lgcstandards.comchemicalbook.comaksci.comfishersci.comspectrumchemical.comcanbipharm.com

Mobility in Soil Investigations

Due to its water solubility, N-Methyl-1-naphthylmethylamine is expected to be mobile in the environment. fishersci.com However, specific data on its mobility in soil, such as the soil adsorption coefficient (Koc) and log Pow, are not currently available. chemicalbook.comspectrumchemical.com

PBT (Persistent, Bioaccumulative, Toxic) and vPvB (very Persistent, very Bioaccumulative) Assessments

According to some safety data sheets, N-Methyl-1-naphthylmethylamine is listed as not applicable for PBT and vPvB assessment. Another source indicates that a PBT/vPvB assessment is not available as a chemical safety assessment has not been required or conducted. The European Chemicals Agency (ECHA) maintains a PBT assessment list for substances undergoing evaluation, which can be consulted for updated information. europa.eu

Toxicological Research

Toxicological research on N-Methyl-1-naphthylmethylamine has primarily focused on its potential to form nitrosamine (B1359907) impurities.

Investigation of N-Nitroso-N-methyl-1-naphthylmethylamine as a Nitrosamine Drug-Substance Related Impurity (NDSRI)

N-Nitroso-N-methyl-1-naphthylmethylamine (NMNA) is a nitrosamine impurity that can be formed from N-Methyl-1-naphthylmethylamine. cymitquimica.comlgcstandards.compharmaffiliates.comveeprho.com Nitrosamine impurities, also known as Nitrosamine Drug-Substance Related Impurities (NDSRIs), are a class of compounds that are of concern to regulatory agencies like the FDA and Health Canada due to their potential carcinogenic properties. publications.gc.cafda.gov

NDSRIs can form when secondary or tertiary amines, such as N-Methyl-1-naphthylmethylamine, react with nitrosating agents. fda.gov This can occur during the manufacturing process of drug substances. fda.gov Regulatory bodies require manufacturers to conduct risk assessments for the potential presence of nitrosamine impurities in their products. publications.gc.cafda.gov If a risk is identified, confirmatory testing is necessary. publications.gc.ca

The investigation of NMNA as a potential NDSRI is crucial for ensuring the safety of pharmaceutical products that may contain N-Methyl-1-naphthylmethylamine as an impurity or starting material.

Carcinogenicity and Mutagenicity Assessment of Nitrosamine Impurities

The formation of nitrosamine impurities is a significant concern in pharmaceuticals and other chemical products. These compounds can be formed by the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite. accessiblemeds.org Given that N-Methyl-1-naphthylmethylamine is a secondary amine, it has the potential to form the corresponding nitrosamine, N-Nitroso-N-methyl-1-naphthylmethylamine, if exposed to nitrosating conditions.

Nitrosamines as a class are recognized for their carcinogenic potential. accessiblemeds.org The International Council for Harmonisation (ICH) M7(R1) guideline classifies them as high-potency mutagenic carcinogens, placing them in the "cohort of concern". accessiblemeds.org The International Agency for Research on Cancer (IARC) categorizes various nitrosamines as Group 2A (Probably carcinogenic to humans) or 2B (Possibly carcinogenic to humans). accessiblemeds.org The carcinogenic properties of many nitrosamines have been demonstrated in numerous animal species. accessiblemeds.org

The mechanism of carcinogenicity for nitrosamines generally involves metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov This process, typically occurring via hydroxylation at the α-carbon, leads to the formation of unstable intermediates that can ultimately generate highly reactive diazonium ions. nih.gov These ions can alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and initiate cancer. nih.gov

Specific data on the carcinogenicity of N-Nitroso-N-methyl-1-naphthylmethylamine is sparse in publicly available literature. However, regulatory bodies assess the risk of such impurities based on the broader class of N-nitrosamines. Health Canada has established an Acceptable Intake (AI) limit for N-nitroso-N-methyl-1-naphthylmethylamine of 18 ng/day, classifying it as a Category 1 compound based on the Carcinogenic Potency Categorization Approach (CPCA). canada.ca This stringent limit reflects the high potency expected for this class of compounds.

Mutagenicity testing, often using the bacterial reverse mutation assay (Ames test), is a key tool for assessing the genotoxic potential of nitrosamines. usp.orgresearchgate.net Many N-nitrosamines are mutagenic in these systems, though they typically require metabolic activation (e.g., by a liver S9 fraction) to become reactive. nih.govresearchgate.net Studies on a range of N-nitrosamines demonstrate that hamster liver S9 is often more effective than rat liver S9 for bioactivation in the Ames test. usp.orgresearchgate.net The mutagenicity of 45 different nitrosamines was evaluated in Salmonella typhimurium, providing a substantial database on the structure-activity relationships within this class. ca.gov While specific results for N-Nitroso-N-methyl-1-naphthylmethylamine are not detailed in these general studies, its structural similarity to known mutagenic nitrosamines warrants a high degree of concern. ca.gov

Table 1: Regulatory and Toxicological Profile of N-Nitroso-N-methyl-1-naphthylmethylamine
ParameterFinding/ValueReference
Compound ClassN-nitrosamine accessiblemeds.org
Potential PrecursorN-Methyl-1-naphthylmethylamine accessiblemeds.org
Health Canada AI Limit18 ng/day canada.ca
Health Canada CPCA Category1 canada.ca
General Mutagenicity ProfileConsidered part of the "cohort of concern" of high-potency mutagenic carcinogens. accessiblemeds.org
Mechanism of CarcinogenicityMetabolic activation by CYP enzymes to form DNA-reactive diazonium species. nih.gov

Pathways Leading to Reactive Metabolite Formation and Potential for Idiosyncratic Toxicity (e.g., Liver Toxicity related to Terbinafine (B446) Metabolism)

N-Methyl-1-naphthylmethylamine is a known co-metabolite formed during the metabolism of the antifungal drug terbinafine. nih.govnih.gov The rare but serious idiosyncratic hepatotoxicity associated with terbinafine is hypothesized to be caused by the formation of a reactive metabolite. nih.govresearchgate.net

The primary mechanism implicated in terbinafine-induced liver injury is its bioactivation by hepatic enzymes into a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govnih.gov This bioactivation occurs through N-dealkylation of the terbinafine molecule. Research has identified three potential pathways for the N-dealkylation of terbinafine that lead to the formation of TBF-A, primarily mediated by cytochrome P450 enzymes. nih.govnih.gov

Metabolic Pathways of Terbinafine N-dealkylation:

Pathway 1 (Direct): This pathway involves the direct N-dealkylation of terbinafine, yielding TBF-A and N-Methyl-1-naphthylmethylamine as co-metabolites in a single step. nih.govnih.gov Studies with recombinant P450 enzymes have shown that multiple isoforms, including CYP2C9, CYP3A4, CYP1A2, CYP2B6, and CYP2D6, can catalyze this reaction. nih.govnih.gov

Pathway 2 (Two-step via N-demethylation): This pathway begins with the N-demethylation of terbinafine to form desmethyl-terbinafine. nih.govnih.gov This major metabolite can then undergo a second N-dealkylation step to produce TBF-A and 1-naphthyl methylamine (B109427). nih.govresearchgate.net

Pathway 3 (Minor): A third, minor pathway involves the metabolism of terbinafine to 1-naphthaldehyde (B104281) and N-methyl-6,6-dimethyl-2-hepten-4-yn-1-amine, with the latter potentially being metabolized further to TBF-A. nih.gov

The formation of the reactive aldehyde TBF-A is central to the proposed toxicity mechanism. nih.govacs.org TBF-A is an electrophilic Michael acceptor that can covalently bind to cellular macromolecules, including proteins. nih.govacs.org It has been shown to react with glutathione (B108866) (GSH) to form conjugates. nih.govacs.org One hypothesis for the idiosyncratic liver toxicity suggests that the TBF-A-GSH conjugate is transported into the bile, where the still-reactive molecule can bind to hepatobiliary proteins. nih.govacs.org This binding could lead to direct cellular toxicity or trigger an immune-mediated reaction, resulting in cholestatic dysfunction. nih.govacs.org

While N-Methyl-1-naphthylmethylamine itself is not considered the primary toxic agent in this context, its formation is a direct consequence of the metabolic pathway that produces the reactive TBF-A. nih.govnih.gov Therefore, its detection serves as an indicator that the bioactivation pathway has occurred.

Table 2: Key Metabolic Pathways of Terbinafine Leading to Reactive Metabolite Formation
PathwayDescriptionKey Metabolites FormedMediating Enzymes (P450s)Reference
Pathway 1 (Direct N-dealkylation)Single-step cleavage of the N-C bond.TBF-A, N-Methyl-1-naphthylmethylamineCYP2C9, CYP3A4, CYP1A2, CYP2B6, CYP2D6 nih.govnih.gov
Pathway 2 (via N-demethylation)Two-step process starting with removal of the methyl group.Desmethyl-terbinafine (Step 1); TBF-A, 1-Naphthyl methylamine (Step 2)CYP2C19, CYP3A4 (major contributors) nih.govnih.gov
Other PathwaysOxidation of the naphthalene (B1677914) ring.Arene oxides, DihydrodiolsCYP2C9, 2C8, 1A2, 3A4 acs.orgtandfonline.com

Future Research Directions and Outlook for N Methyl 1 Naphthylmethylamine

Exploration of Novel Synthetic Methodologies

The development of more efficient and environmentally benign methods for the synthesis of N-Methyl-1-naphthylmethylamine is a significant area of future research. Traditional N-alkylation methods, while direct, often face challenges such as over-alkylation, leading to the formation of undesirable tertiary amines and complicating purification. smolecule.com

Current and potential future synthetic strategies include:

Improved N-alkylation: An industrial method utilizes phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, with aqueous sodium hydroxide (B78521) as the base in a non-polar solvent like toluene. This approach offers milder reaction conditions (25°C–45°C) and enhanced efficiency.

From N-methylformamide: A novel process involves reacting the anion of N-methylformamide with 1-chloromethylnaphthalene. This method avoids the formation of tertiary-amine impurities and is scalable for commercial production. google.com The process includes generating the anion with a strong base or using a mild base with a phase transfer catalyst, followed by acid or base hydrolysis. google.com

Reductive Amination: This method involves the reaction of naphthalene (B1677914) derivatives with dimethylamine (B145610) in the presence of a reducing agent.

Mannich Reaction: The reaction of naphthalene derivatives with formaldehyde (B43269) and methylamine (B109427) can also yield N-Methyl-1-naphthylmethylamine. smolecule.com

Catalytic Hydrogenation: Dihydropyridine precursors can be converted to their piperidine (B6355638) derivatives through catalytic hydrogenation. nih.gov

Transition Metal Catalysis: The use of transition metals, like cyclometalated iridium complexes, to catalyze the synthesis from 1-naphthalenemethanol (B1198782) and methylamine presents a highly efficient, atom-economical approach with water as the only byproduct. smolecule.com

Advanced SAR Studies for Enhanced Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of N-Methyl-1-naphthylmethylamine derivatives. Future research will likely focus on modifying the core scaffold to enhance biological activity and selectivity for specific targets.

For instance, in the context of Alzheimer's disease research, SAR studies on 1,3,5-triazine (B166579) derivatives have shown that the nature and position of substituents significantly impact inhibitory activity against enzymes like acetylcholinesterase (AChE). mdpi.com The introduction of a methyl group can either increase or decrease activity depending on its position on the coumarin (B35378) fragment. mdpi.com Furthermore, the presence of a phenyl group as a third fragment appears to be important for higher activity levels. mdpi.com

In the development of inhibitors for SARS-CoV-2 papain-like protease (PLpro), SAR studies revealed that N-methyl derivatives of certain compounds showed improved inhibitory activity. nih.gov The stereochemistry of the methyl group is also critical, with (R)-methyl derivatives sometimes showing higher potency. nih.gov

Multi-target Drug Design Based on N-Methyl-1-naphthylmethylamine Scaffold

The N-Methyl-1-naphthylmethylamine scaffold holds promise for the development of multi-target drugs, which can simultaneously modulate multiple biological targets, offering potential advantages in treating complex diseases like cancer and neurodegenerative disorders. The inherent properties of the naphthalene ring, such as its ability to engage in hydrophobic and π-π stacking interactions, make it a valuable component in drug design. mdpi.com

The 1,3,5-triazine scaffold, which has been combined with N-methyl-N-naphthylmethylamine in some studies, is a well-known platform for multi-target drug design, with derivatives showing activity against various targets in Alzheimer's disease. mdpi.com Future work could involve the rational design of new hybrid molecules that combine the N-Methyl-1-naphthylmethylamine scaffold with other pharmacophores to create synergistic effects and overcome drug resistance.

In-depth Mechanistic Studies of Biological Interactions

A deeper understanding of how N-Methyl-1-naphthylmethylamine and its derivatives interact with biological targets at a molecular level is essential for rational drug design. The naphthalene moiety can participate in hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions.

Future research should employ a combination of experimental techniques and computational modeling to elucidate these interactions. For example, in the context of terbinafine (B446) metabolism, it is known that N-dealkylation pathways lead to the formation of a reactive aldehyde. nih.gov Comprehensive kinetic and modeling analyses can reveal the roles of different cytochrome P450 isozymes in this process. nih.govresearchgate.net

Furthermore, studies on the interaction of derivatives with DNA and proteins like human serum albumin (HSA) can provide insights into their pharmacokinetic and pharmacodynamic properties. mdpi.com

Comprehensive Environmental Risk Assessment and Remediation Strategies

Given the industrial use of N-Methyl-1-naphthylmethylamine, a thorough assessment of its environmental fate and potential risks is warranted. The EPA's Integrated Risk Information System (IRIS) and Health Assessment Workspace Collaborative (HAWC) are programs that identify and characterize the health hazards of chemicals in the environment.

Future research should focus on:

Toxicity Studies: Evaluating the acute and chronic toxicity of N-Methyl-1-naphthylmethylamine to various aquatic and terrestrial organisms. GHS classification data indicates potential hazards such as being toxic if swallowed, causing skin and eye irritation, and being toxic to aquatic life. nih.gov

Biodegradation Pathways: Investigating the microbial degradation of this compound in different environmental compartments to understand its persistence.

Remediation Technologies: Developing effective strategies for the removal of N-Methyl-1-naphthylmethylamine from contaminated water and soil.

Q & A

Q. What are the established laboratory synthesis methods for N-Methyl-N-naphthylmethylamine?

this compound can be synthesized via condensation reactions using naphthylmethylamine and methylating agents (e.g., methyl halides or dimethyl sulfate). A documented method involves reacting 1-naphthylmethylamine with methyl iodide in the presence of a base, followed by purification via fractional distillation or recrystallization . Alternative routes include reductive amination using formaldehyde under catalytic hydrogenation conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms methyl group attachment and naphthyl ring substitution patterns.
  • FTIR identifies amine N-H stretches (if present) and aromatic C-H vibrations.
  • GC-MS or LC-HRMS verifies molecular ion peaks and fragmentation patterns for structural validation .

Q. What safety protocols are essential when handling this compound?

  • Use local exhaust ventilation to minimize inhalation exposure.
  • Wear nitrile gloves , protective eyewear, and lab coats to prevent skin/eye contact.
  • Store in a cool, dry place away from oxidizers and strong acids. Chronic exposure risks (e.g., hepatotoxicity) necessitate adherence to OSHA guidelines for hazardous chemical handling .

Q. How can researchers mitigate contamination risks during storage of this compound?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Regularly monitor purity via HPLC or GC-MS, and use stabilizers like BHT (butylated hydroxytoluene) if degradation is observed .

Advanced Research Questions

Q. How do matrix effects complicate the quantification of this compound in biological samples?

Matrix components (e.g., proteins or lipids) can cause ion suppression/enhancement in LC-HRMS analyses. To mitigate this:

  • Use isotope-labeled internal standards (e.g., deuterated analogs) for signal normalization.
  • Employ solid-phase extraction (SPE) or dilute-and-shoot protocols to reduce matrix interference .

Q. What strategies prevent artifactual formation of N-nitrosamines during analysis of this compound?

Nitrosamine artifacts can form if residual nitrite reacts with amines. To avoid this:

  • Add ascorbic acid or sulfamic acid during sample preparation to quench nitrites.
  • Conduct analyses at low temperatures (4°C) and minimize light exposure .

Q. How can thermodynamic parameters (ΔrH°, ΔrS°) optimize reaction conditions for synthesizing this compound?

Calorimetric measurements or density functional theory (DFT) calculations determine enthalpy (ΔrH°) and entropy (ΔrS°) changes. For example, a negative ΔrG° (favorable reaction) is achieved by balancing temperature and solvent polarity. Experimental ΔrS° values (114–134 J/mol·K) suggest entropy-driven reactions in gas-phase methylamine systems .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Molecular docking simulations and transition state modeling (e.g., using Gaussian or ORCA software) predict interactions with catalysts like palladium or enzymes. These models guide solvent selection (e.g., polar aprotic solvents for SN2 reactions) and catalyst design .

Q. How do solvent choices impact the stereochemical outcomes of this compound derivatives?

Polar solvents (e.g., DMF) stabilize charged intermediates in alkylation reactions, favoring steric control over the naphthyl group. Non-polar solvents (e.g., toluene) may promote π-π interactions, altering regioselectivity. Solvent-free microwave-assisted synthesis can enhance yield and reduce side products .

Q. What advanced purification techniques resolve co-eluting impurities in this compound samples?

  • Chiral chromatography with cellulose-based columns separates enantiomers.
  • Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) isolates trace impurities.
  • Crystallization in ethanol/water mixtures improves purity for X-ray diffraction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.